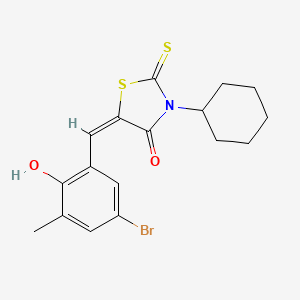

![molecular formula C24H21N3O3 B11622953 (5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622953.png)

(5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-1-(3,5-Dimethylphenyl)-5-{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]methyliden}pyrimidin-2,4,6(1H,3H,5H)-trion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrimidintrion-Kern mit einer 3,5-Dimethylphenylgruppe und einer Indol-Einheit kombiniert. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-1-(3,5-Dimethylphenyl)-5-{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]methyliden}pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Pyrimidintrion-Kerns, gefolgt von der Einführung der 3,5-Dimethylphenylgruppe und der Indol-Einheit. Gängige Synthesewege umfassen:

Kondensationsreaktionen: Der erste Schritt beinhaltet oft die Kondensation geeigneter Vorläufer, um den Pyrimidintrion-Kern zu bilden.

Substitutionsreaktionen: Die 3,5-Dimethylphenylgruppe wird durch elektrophile aromatische Substitutionsreaktionen eingeführt.

Kopplungsreaktionen: Die Indol-Einheit wird durch Kopplungsreaktionen wie Suzuki- oder Heck-Kopplung angehängt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der Labor-Syntheseverfahren umfassen, mit Fokus auf Skalierbarkeit, Ausbeute und Kosteneffizienz. Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5E)-1-(3,5-Dimethylphenyl)-5-{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]methyliden}pyrimidin-2,4,6(1H,3H,5H)-trion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können reduzierte Derivate mit verschiedenen funktionellen Gruppen ergeben.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können die aromatischen Ringe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Kupferkatalysatoren für Kopplungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(5E)-1-(3,5-Dimethylphenyl)-5-{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]methyliden}pyrimidin-2,4,6(1H,3H,5H)-trion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Untersucht wegen seines Potenzials als Antikrebsmittel aufgrund seiner Fähigkeit, mit bestimmten molekularen Zielen zu interagieren.

Biologische Studien: Wird in Studien verwendet, um seine Auswirkungen auf zelluläre Signalwege und Genexpression zu verstehen.

Chemische Biologie: Als Sonde eingesetzt, um Protein-Ligand-Wechselwirkungen zu untersuchen.

Industrielle Anwendungen: Potenzielle Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkungsmechanismus von (5E)-1-(3,5-Dimethylphenyl)-5-{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]methyliden}pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung kann spezifische Signalwege hemmen oder aktivieren, was zu Veränderungen der Zellfunktionen führt. Zum Beispiel kann sie an einen Rezeptor binden und Signaltransduktionswege modulieren, was die Genexpression und Proteinsynthese beeinflusst.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Eine einfachere Verbindung mit einer ähnlichen Ester-Funktionsgruppe.

Acetylaceton: Teilt die Diketonstruktur, aber es fehlen die aromatischen und Indol-Gruppen.

Dioxine: Strukturell unterschiedlich, aber vergleichbar in Bezug auf ihre biologische Aktivität und Toxizität.

Einzigartigkeit

(5E)-1-(3,5-Dimethylphenyl)-5-{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]methyliden}pyrimidin-2,4,6(1H,3H,5H)-trion ist einzigartig aufgrund seiner komplexen Struktur, die mehrere funktionelle Gruppen und aromatische Systeme kombiniert. Diese Komplexität ermöglicht vielfältige Wechselwirkungen mit biologischen Zielen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C24H21N3O3 |

|---|---|

Molekulargewicht |

399.4 g/mol |

IUPAC-Name |

(5E)-1-(3,5-dimethylphenyl)-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C24H21N3O3/c1-4-9-26-14-17(19-7-5-6-8-21(19)26)13-20-22(28)25-24(30)27(23(20)29)18-11-15(2)10-16(3)12-18/h4-8,10-14H,1,9H2,2-3H3,(H,25,28,30)/b20-13+ |

InChI-Schlüssel |

XSRPZHWJMBJAIV-DEDYPNTBSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC=C)/C(=O)NC2=O)C |

Kanonische SMILES |

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC=C)C(=O)NC2=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622876.png)

![Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622882.png)

![5-chloro-N'-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B11622884.png)

![3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11622896.png)

![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11622900.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622906.png)

![2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate](/img/structure/B11622913.png)

![2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11622923.png)

![4,4'-({4-[(4-bromobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622931.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)

![2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622941.png)

![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)

![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)